L-Leucine-2-13C: A Technical Guide for Metabolic Research and Drug Development
L-Leucine-2-13C: A Technical Guide for Metabolic Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA), L-leucine. In this molecule, the carbon atom at the second position (alpha-carbon) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes L-Leucine-2-13C an invaluable tool in metabolic research and drug development, primarily serving as a tracer to investigate a variety of biological processes. Its chemical inertness and indistinguishability from unlabeled leucine by biological systems allow for the precise tracking of leucine's metabolic fate without perturbing the system under study.
This technical guide provides a comprehensive overview of L-Leucine-2-13C, including its properties, applications, and detailed experimental protocols. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and clinical research who are interested in utilizing stable isotope tracers to elucidate metabolic pathways and quantify protein dynamics.
Core Properties and Applications
L-Leucine-2-13C is predominantly used in two main capacities: as a metabolic tracer to quantify protein synthesis and breakdown, and as an internal standard for the accurate quantification of leucine in biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
A key area of research involving L-Leucine-2-13C is the study of the mTOR (mechanistic target of rapamycin) signaling pathway. Leucine is a potent activator of mTORC1 (mTOR complex 1), a central regulator of cell growth, proliferation, and protein synthesis.[2] By using L-Leucine-2-13C, researchers can trace the uptake and incorporation of leucine into newly synthesized proteins, providing a dynamic measure of mTORC1 activity in response to various stimuli.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies that have utilized L-Leucine-2-13C and other isotopically labeled leucine tracers to measure protein synthesis rates and other metabolic parameters.
Table 1: Muscle Protein Fractional Synthesis Rate (FSR) in Humans
| Condition | Tracer | FSR (%/h) | Subject Group | Reference |
| Postabsorptive (Fasting) | L-[1-¹³C]leucine | 0.055 ± 0.008 | Healthy Men | [3] |
| Mixed Amino Acid Infusion | L-[1-¹³C]leucine | 0.074 ± 0.021 | Healthy Men | [3] |
| Postabsorptive (Fasting) | L-[1-¹³C]leucine | 0.043 ± 0.002 | Healthy Men | [4] |
| Leucine Flood | L-[1-¹³C]leucine | 0.060 ± 0.005 | Healthy Men | |
| Control Diet (Fed) | L-[1-¹³C]phenylalanine | 0.053 ± 0.009 | Elderly Men | |
| Leucine-Supplemented Diet (Fed) | L-[1-¹³C]phenylalanine | 0.083 ± 0.008 | Elderly Men |
Table 2: Whole-Body Leucine Kinetics in Humans
| Parameter | Condition | Tracer | Rate (μmol·kg⁻¹·h⁻¹) | Reference |
| Leucine Appearance (Protein Breakdown) | Fasting | L-[1-¹³C]leucine | 121 ± 8 | |
| Leucine Appearance (Protein Breakdown) | Amino Acid Infusion | L-[1-¹³C]leucine | 106 ± 7 | |
| Leucine Oxidation | Fasting | L-[1-¹³C]leucine | 18 ± 3 | |
| Leucine Oxidation | Amino Acid Infusion | L-[1-¹³C]leucine | 34 ± 5 | |
| Non-oxidative Leucine Disappearance (Protein Synthesis) | Fasting | L-[1-¹³C]leucine | 104 ± 6 | |
| Non-oxidative Leucine Disappearance (Protein Synthesis) | Amino Acid Infusion | L-[1-¹³C]leucine | 117 ± 8 |
Experimental Protocols
Measurement of Muscle Protein Synthesis in Humans using Primed, Continuous Infusion of L-[1-¹³C]leucine
This protocol is a widely used method to determine the fractional synthesis rate (FSR) of muscle protein in vivo.
a. Subject Preparation:
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Subjects should fast overnight (8-12 hours) prior to the study.
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A catheter is inserted into an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
b. Tracer Infusion:
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A priming dose of L-[1-¹³C]leucine (e.g., 1 mg/kg) is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.
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Immediately following the prime, a continuous infusion of L-[1-¹³C]leucine (e.g., 1 mg/kg/h) is maintained for the duration of the experiment (typically 4-6 hours).
c. Sample Collection:
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Blood samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC).
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Muscle biopsies are obtained from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
d. Sample Analysis:
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Plasma samples are deproteinized, and the isotopic enrichment of leucine and KIC is determined by gas chromatography-mass spectrometry (GC-MS).
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Muscle tissue is homogenized, and the protein is hydrolyzed to its constituent amino acids. The enrichment of L-[1-¹³C]leucine in the protein hydrolysate is measured by GC-MS.
e. Calculation of FSR:
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The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
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E_p1 and E_p2 are the ¹³C enrichments of leucine in muscle protein at the first and second biopsies, respectively.
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E_precursor is the average ¹³C enrichment of the precursor pool (plasma KIC is often used as a surrogate for intracellular leucyl-tRNA enrichment) over the infusion period.
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t is the time in hours between the two biopsies.
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Stable Isotope Tracing in Cell Culture for Metabolic Flux Analysis
This protocol outlines a general workflow for using L-Leucine-2-13C to trace metabolic pathways in cultured cells.
a. Cell Culture and Labeling:
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Cells are cultured in a medium that allows for the precise control of nutrient composition.
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For the labeling experiment, the standard medium is replaced with a medium containing L-Leucine-2-13C at a known concentration.
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The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady-state.
b. Metabolite Extraction:
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After the labeling period, the culture medium is rapidly removed, and the cells are washed with an ice-cold saline solution.
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Metabolites are extracted by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.
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The cell extract is then centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.
c. Sample Analysis:
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The isotopic enrichment of leucine and its downstream metabolites in the cell extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.
d. Data Analysis:
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The mass isotopologue distribution of the metabolites is determined to trace the flow of the ¹³C label through the metabolic network.
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Metabolic flux analysis (MFA) software can be used to model the data and quantify the rates of metabolic reactions.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
